2-Chloro-4-(chlorosulfonyl)benzoic acid

描述

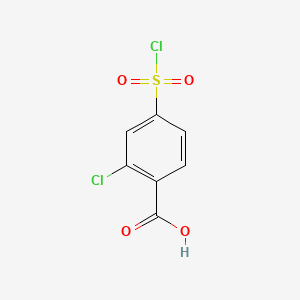

2-Chloro-4-(chlorosulfonyl)benzoic acid (CAS: 10130-89-9) is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 2-position and a reactive chlorosulfonyl (-SO₂Cl) group at the 4-position of the aromatic ring. Its molecular formula is C₇H₄Cl₂O₄S, with a molecular weight of 271.13 g/mol. This compound is highly reactive due to the electrophilic chlorosulfonyl group, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation . It is moisture-sensitive and reacts vigorously with water, requiring storage under inert conditions .

Key applications include its use in synthesizing USP5 inhibitors (e.g., compound 49 in ) and as a precursor for sulfonated polymers or agrochemicals . Its synthesis typically involves sulfonation or chlorosulfonation of benzoic acid derivatives under controlled conditions .

准备方法

Chlorosulfonation of 2-Chlorobenzoic Acid

One classical approach involves direct chlorosulfonation of 2-chlorobenzoic acid or its derivatives using chlorosulfonic acid or related reagents. However, more refined methods have been developed to improve yield and purity.

Oxidation of 2-Chloro-4-(methylsulfonyl)benzoic Acid

According to US Patent US5008448A, 2-chloro-4-(methylsulfonyl)benzoic acid can be prepared by oxidation of 2-chloro-4-(sulfinyl)benzoic acid intermediates, followed by conversion to acid chlorides and further functionalization. The process involves:

- Reaction of 2-chloro-4-sulfinylbenzoic acid with chloroacetic acid and sodium hydroxide under reflux.

- Acidification to precipitate the methylsulfonyl derivative.

- Yields reported up to 89% with 85% purity.

This method highlights the importance of controlled oxidation and substitution steps to achieve the desired sulfonyl functionality.

Chlorination and Oxidation of 4-Methylsulfonyltoluene

A Chinese patent CN102627591B describes a two-step process starting from 4-methylsulfonyltoluene:

Step 1: Chlorination

4-methylsulfonyltoluene is chlorinated at the 2-position using chlorine gas in the presence of an iron catalyst and low-polarity solvents such as carbon tetrachloride or dichloromethane at 85–95°C. The reaction proceeds for about 5 hours, achieving a molar yield of 93.4% for 2-chloro-4-methylsulfonyltoluene.Step 2: Oxidation

The chlorinated intermediate is oxidized with 55–65 wt% nitric acid at 175–195°C. After reaction completion, the mixture is neutralized with sodium hydroxide, filtered, and acidified to precipitate 2-chloro-4-(methylsulfonyl)benzoic acid with about 85% molar yield.

This method is noted for its high yield, cost-effectiveness, and good product quality.

Sulfonylation via Sulfonyl Chloride Intermediates

WO1990006301A1 patent describes a method involving:

- Preparation of 2-(chloro)-4-(chlorosulfonyl)benzoyl chloride intermediates.

- Reaction with reducing agents such as sodium or potassium sulfite in the presence of bases (e.g., sodium bicarbonate) at controlled pH (7–9) and temperatures (20–75°C).

- This step reduces the sulfonyl chloride group to sulfonate salts and hydrolyzes acid chlorides to benzoic acids.

This approach allows fine control over the sulfonylation and acid formation steps, optimizing yield and purity.

Oxidative Chlorosulfonation Using Chromium(VI) Oxide

A method for synthesizing 4-(chlorosulfonyl)benzoic acid (a close analog) involves oxidation of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic acid/acetic anhydride at 20–40°C for 2 hours, yielding about 55% product. This method can be adapted for 2-chloro derivatives with appropriate modifications.

The chlorination of methylsulfonyl toluene derivatives under iron catalysis in low-polarity solvents is highly efficient, providing regioselective substitution at the 2-position with minimal by-products.

Oxidation with nitric acid at elevated temperatures effectively converts methylsulfonyltoluene derivatives to the corresponding benzoic acids with sulfonyl groups intact, maintaining high yields and purity.

The use of sulfonyl chloride intermediates followed by reduction and hydrolysis allows for versatile functional group transformations, enabling the preparation of various substituted benzoic acids with sulfonyl functionalities.

Chromium(VI) oxide oxidation methods, while effective, tend to have moderate yields and involve toxic reagents, making them less favorable for large-scale synthesis.

Reaction conditions such as temperature, pH, solvent polarity, and catalyst presence critically influence the yield and purity of the final product. Optimizing these parameters is essential for industrial applicability.

The preparation of 2-chloro-4-(chlorosulfonyl)benzoic acid is best achieved through multi-step processes involving selective chlorination and oxidation of methylsulfonyl toluene derivatives or via sulfonyl chloride intermediates. The most efficient and industrially viable methods employ iron-catalyzed chlorination in low-polarity solvents followed by nitric acid oxidation, yielding high purity products with good overall yields. Alternative methods using sulfonyl chloride intermediates and controlled reduction provide additional synthetic flexibility. Chromium(VI) oxide oxidation, while historically significant, is less favored due to environmental and yield considerations.

化学反应分析

Types of Reactions

2-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2-chloro-4-hydroxybenzoic acid.

Common Reagents and Conditions

Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.

Lithium Aluminum Hydride: Employed in reduction reactions.

Aqueous Bases: Utilized in hydrolysis reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

2-Chloro-4-hydroxybenzoic Acid: Formed through hydrolysis.

科学研究应用

2-Chloro-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and applications:

Reactivity and Functional Group Analysis

- Chlorosulfonyl (-SO₂Cl) vs. Methylsulfonyl (-SO₂CH₃):

The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) . In contrast, methylsulfonyl derivatives are chemically inert under standard conditions, making them suitable for stable sulfone linkages in pharmaceuticals . - Fluorosulfonyl (-SO₂F):

Fluorosulfonyl analogues exhibit enhanced leaving-group ability compared to -SO₂Cl, useful in fluorination reactions or radiopharmaceuticals . - Phenoxy/Nitro Substituents (Acifluorfen): The nitro group and trifluoromethylphenoxy chain in acifluorfen confer herbicidal activity by disrupting plant enzyme systems, a property absent in simpler sulfonylbenzoic acids .

生物活性

Overview

2-Chloro-4-(chlorosulfonyl)benzoic acid (CAS No. 61953-04-6) is a sulfonyl-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both a chloro and a chlorosulfonyl group, which contribute to its chemical reactivity and potential therapeutic applications.

The structural formula of this compound can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-withdrawing effects of the chlorosulfonyl group .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 100 µg/mL |

| Bacillus subtilis | 25 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in renal cell carcinoma models. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This has been observed in various enzymatic assays where the compound acts as a competitive inhibitor.

- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Renal Cell Carcinoma : In a controlled laboratory setting, this compound was administered to renal cell carcinoma cell lines, resulting in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

- Antimicrobial Efficacy Assessment : In vivo studies using murine models demonstrated that treatment with this compound led to a marked decrease in bacterial load in infections caused by Staphylococcus aureus, suggesting its potential use in clinical settings for treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(chlorosulfonyl)benzoic acid?

The compound is synthesized via sulfonation and chlorination of benzoic acid derivatives. A validated method involves reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This yields 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is hydrolyzed under controlled pH (7–9) using sodium sulfite and bicarbonate to form the final product. Reaction conditions (temperature, stoichiometry) are critical for yield optimization .

Q. How is the purity of this compound verified in synthetic workflows?

Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to identify functional groups (e.g., sulfonyl chloride), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, as demonstrated for structurally similar benzoic acid derivatives .

Q. What safety precautions are essential during handling?

Due to its reactive sulfonyl chloride group, use personal protective equipment (PPE) and work in a fume hood. Avoid contact with water to prevent hydrolysis to toxic gases (e.g., HCl). Storage recommendations include anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., over-chlorination) is mitigated by controlling temperature (50–75°C) and reagent addition rates. Catalytic DMF accelerates thionyl chloride reactions while reducing side reactions. Post-synthesis purification via acid precipitation or solvent extraction (ethyl acetate) improves yield .

Q. What computational tools aid in predicting synthetic pathways for derivatives?

Retrosynthesis tools like Reaxys or AI-driven platforms (e.g., Pistachio) analyze feasible routes for derivatives. For example, substituting the sulfonyl chloride group with methylsulfonyl via nucleophilic displacement requires evaluating steric and electronic effects using density functional theory (DFT) .

Q. How do crystallographic methods resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SHELX suite) determines precise bond lengths and angles. For example, sulfonamide derivatives of benzoic acid have been characterized using SHELXL refinement, revealing intermolecular hydrogen bonding critical for stability .

Q. What strategies address contradictions in reported reaction yields?

Discrepancies arise from variations in starting material purity or reaction scales. Reproducibility is enhanced by standardizing reagent sources (e.g., anhydrous sodium sulfite) and validating protocols via kinetic studies (e.g., monitoring by HPLC) .

Q. How is this compound utilized in medicinal chemistry?

It serves as an intermediate in diuretics (e.g., Bumetanide) and antidiabetic agents. The sulfonyl chloride group enables conjugation with amines or alcohols to form sulfonamides or sulfonate esters, which modulate biological activity .

属性

IUPAC Name |

2-chloro-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQBDLJABAHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977494 | |

| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61953-04-6 | |

| Record name | Benzoic acid, 2-chloro-4-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。